2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride
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Overview
Description
2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride is a compound that has garnered significant interest in the fields of pharmaceuticals and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of 3-methylbutan-2-amine with propanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuroscience.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with amino acid receptors in the nervous system, influencing neurotransmission and potentially modulating various neurological processes. The exact pathways and molecular targets are still under investigation, but the compound’s effects on neurotransmitter release and receptor activity are of particular interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride
- 3-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride
- 2-[(3-Methylbutan-2-yl)amino]butanoic acid hydrochloride
Uniqueness
2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride is unique due to its specific structure and the resulting biological activity. Compared to similar compounds, it has distinct interactions with molecular targets, making it a valuable compound for research in neuroscience and pharmaceuticals .
Properties
IUPAC Name |
2-(3-methylbutan-2-ylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)6(3)9-7(4)8(10)11;/h5-7,9H,1-4H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQBJHLHGAMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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